molecular formula C19H21ClO3 B12970628 (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran

(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran

Cat. No.: B12970628
M. Wt: 332.8 g/mol
InChI Key: XTGCKRCSDIDJAA-OTWHNJEPSA-N
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Description

(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is a synthetic organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are known for their versatile chemical properties and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyloxy compounds and chlorinated tetrahydrofuran derivatives.

    Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and quality control measures ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran is used as an intermediate in the synthesis of complex molecules

Biology

The compound may be used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. Researchers may investigate its interactions with enzymes, receptors, and other biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its derivatives may be tested for activity against specific diseases or conditions.

Industry

In the industrial sector, the compound may be utilized in the production of fine chemicals, agrochemicals, and other specialty products. Its versatility and reactivity make it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-chlorotetrahydrofuran include other benzyloxy-substituted tetrahydrofurans and chlorinated tetrahydrofuran derivatives. Examples include:

  • (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-bromotetrahydrofuran
  • (2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-5-iodotetrahydrofuran

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both benzyloxy and chlorinated functional groups

Properties

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

(2R,3S,5R)-5-chloro-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C19H21ClO3/c20-19-11-17(22-13-16-9-5-2-6-10-16)18(23-19)14-21-12-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2/t17-,18+,19-/m0/s1

InChI Key

XTGCKRCSDIDJAA-OTWHNJEPSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(C(OC1Cl)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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